molecular formula C12H9ClN2O2 B5884346 1-(4-chlorophenyl)-2-(2-nitrovinyl)-1H-pyrrole

1-(4-chlorophenyl)-2-(2-nitrovinyl)-1H-pyrrole

Cat. No. B5884346
M. Wt: 248.66 g/mol
InChI Key: MMEFKYOLRDQHEB-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-2-(2-nitrovinyl)-1H-pyrrole (CNVP) is a chemical compound that has been extensively studied for its potential applications in scientific research. CNVP is a pyrrole derivative that has shown promising results in various studies related to biological and chemical sciences.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-2-(2-nitrovinyl)-1H-pyrrole is not fully understood. However, it is believed that this compound acts by inducing apoptosis in cancer cells. Apoptosis is a programmed cell death process that is essential for the maintenance of normal cellular homeostasis. This compound has been shown to induce apoptosis in various cancer cell lines by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and to have anti-cancer properties. Additionally, this compound has been shown to have potential as a fluorescent probe for the detection of metal ions. It has also been shown to have potential as a photosensitizer for photodynamic therapy.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(4-chlorophenyl)-2-(2-nitrovinyl)-1H-pyrrole in lab experiments is its potential as a fluorescent probe for the detection of metal ions. Additionally, this compound has been shown to have potential as a photosensitizer for photodynamic therapy. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and toxicity of this compound.

Future Directions

There are several future directions for the study of 1-(4-chlorophenyl)-2-(2-nitrovinyl)-1H-pyrrole. One potential direction is the development of this compound-based fluorescent probes for the detection of metal ions. Additionally, further studies are needed to determine the safety and toxicity of this compound. Another potential direction is the development of this compound-based photosensitizers for photodynamic therapy. Overall, this compound has shown promising results in various studies related to biological and chemical sciences, and further research is needed to fully understand its potential applications.

Synthesis Methods

The synthesis of 1-(4-chlorophenyl)-2-(2-nitrovinyl)-1H-pyrrole involves the reaction of 1-(4-chlorophenyl)-2,3-dimethyl-1H-pyrrole with nitroethene under specific reaction conditions. The reaction yields this compound as a yellow solid with a melting point of 103-105°C. The purity of the compound can be determined using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

1-(4-chlorophenyl)-2-(2-nitrovinyl)-1H-pyrrole has been extensively studied for its potential applications in scientific research. It has shown promising results in various studies related to biological and chemical sciences. This compound has been studied for its potential use as a fluorescent probe for the detection of metal ions. It has also been studied for its potential use as a photosensitizer for photodynamic therapy. Additionally, this compound has been studied for its potential use as an anti-cancer agent.

properties

IUPAC Name

1-(4-chlorophenyl)-2-[(E)-2-nitroethenyl]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2/c13-10-3-5-12(6-4-10)14-8-1-2-11(14)7-9-15(16)17/h1-9H/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMEFKYOLRDQHEB-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=C[N+](=O)[O-])C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=C1)/C=C/[N+](=O)[O-])C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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